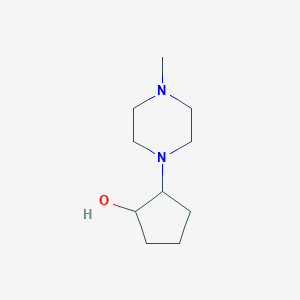

2-(4-Methylpiperazin-1-YL)cyclopentanol

Description

BenchChem offers high-quality 2-(4-Methylpiperazin-1-YL)cyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-YL)cyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAMIGVRCHNECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660740 | |

| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-53-8 | |

| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(4-Methylpiperazin-1-YL)cyclopentanol

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis and detailed characterization of the novel β-amino alcohol, 2-(4-Methylpiperazin-1-YL)cyclopentanol. This compound incorporates a cyclopentanol scaffold, a prevalent motif in bioactive molecules, and the N-methylpiperazine heterocycle, a cornerstone of modern medicinal chemistry renowned for improving the pharmacokinetic properties of drug candidates.[1][2][3] The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale, making it an essential resource for researchers in organic synthesis, medicinal chemistry, and drug development. The primary synthetic strategy detailed herein involves the highly regioselective nucleophilic ring-opening of cyclopentene oxide with N-methylpiperazine. Furthermore, a complete framework for structural verification and purity assessment is presented, utilizing a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction and Strategic Rationale

The convergence of privileged scaffolds in a single molecular entity is a proven strategy in the discovery of novel therapeutic agents. 2-(4-Methylpiperazin-1-YL)cyclopentanol is a molecule of significant interest, embodying this principle. The piperazine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to confer aqueous solubility and act as a versatile linker.[2][3] Concurrently, the 1,2-amino alcohol functional group on a cyclopentane core is a key pharmacophore in various biologically active compounds.[4][5]

The synthesis of such β-amino alcohols is most classically and efficiently achieved via the aminolysis of epoxides.[6][7] This approach offers excellent control over stereochemistry and regiochemistry, is atom-economical, and often proceeds under mild conditions.[8][9] This guide focuses on this robust and scalable synthetic route.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule occurs at the C-N bond between the cyclopentyl ring and the piperazine nitrogen. This bond is formed through a nucleophilic substitution reaction, identifying cyclopentene oxide as the electrophile and N-methylpiperazine as the nucleophile. This strategy is advantageous due to the commercial availability and stability of both starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis Methodology

Principle of the Reaction

The synthesis proceeds via a classic SN2-type nucleophilic ring-opening of an epoxide. The lone pair of electrons on the secondary amine of N-methylpiperazine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the cyclopentene oxide ring. This backside attack results in the inversion of stereochemistry at the attacked carbon, leading to a trans relationship between the incoming amino group and the resulting hydroxyl group.[9][10] The reaction can be performed with or without a catalyst, though mild acid or base catalysis can sometimes accelerate the process.[6][8] For simplicity and to minimize side reactions, this protocol proceeds under neutral, solvent-reflux conditions.

Caption: Forward synthesis of the target compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Cyclopentene Oxide | 285-67-6 | C₅H₈O | 84.12 | Flammable liquid, handle in a fume hood. |

| N-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | 100.16 | Corrosive, causes burns. Handle with care. |

| Ethanol (Anhydrous) | 64-17-5 | C₂H₅OH | 46.07 | Solvent. Highly flammable. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. Flammable. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |

| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | Stationary phase for column chromatography. |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentene oxide (4.21 g, 50 mmol, 1.0 eq) and anhydrous ethanol (30 mL).

-

Addition of Reagent: While stirring, add N-methylpiperazine (5.51 g, 55 mmol, 1.1 eq) dropwise to the solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in 50 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to afford the pure 2-(4-Methylpiperazin-1-YL)cyclopentanol.

Part II: Physicochemical and Spectroscopic Characterization

Accurate characterization is critical to confirm the identity, structure, and purity of the synthesized compound.[11] The expected data presented below serves as a benchmark for validating the experimental outcome.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O |

| Molecular Weight | 184.28 g/mol [12] |

| Appearance | Expected to be a solid or viscous oil.[12] |

| CAS Number | 915921-53-8[12] |

Spectroscopic Data Interpretation

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[13]

| ¹H NMR (Expected Data, 400 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) |

| ~ 3.80 - 3.70 |

| ~ 3.30 (broad) |

| ~ 2.80 - 2.40 |

| 2.29 |

| ~ 2.00 - 1.50 |

| ¹³C NMR (Expected Data, 100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) |

| ~ 75.0 |

| ~ 70.0 |

| ~ 55.0 |

| ~ 49.0 |

| ~ 46.0 |

| ~ 34.0, 24.0, 21.0 |

FT-IR provides confirmation of the key functional groups present in the molecule.

| FT-IR (Expected Data) |

| Frequency (cm⁻¹) |

| 3450 - 3200 |

| 2960 - 2850 |

| 1150 - 1050 |

| 1200 - 1100 |

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

| Mass Spectrometry (Expected Data, ESI+) |

| m/z Value |

| 185.16 |

| 184.16 |

| Key Fragments |

Integrated Experimental Workflow

The entire process from synthesis to final characterization follows a logical and systematic workflow, ensuring reproducibility and high-quality results.

Caption: Comprehensive workflow from synthesis to analysis.

Safety and Handling

-

All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Cyclopentene oxide and organic solvents are flammable; avoid open flames and sparks.

-

N-Methylpiperazine is corrosive and can cause severe skin burns and eye damage. Avoid direct contact and inhalation.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Azizi, N., & Saidi, M. R. (2003). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanols. Available at: [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2009). Epoxide ring-opening reaction of cyclohexene oxide with various amines. ResearchGate. Available at: [Link]

-

Veisi, H., Ghorbani-Vaghei, R., & Karimi-Jashni, A. (2011). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

- Google Patents. (2017). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.

-

Gevorgyan, A., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. Available at: [Link]

-

Plommer, H., Reim, I., & Kerton, F. M. (2018). Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Available at: [Link]

-

Pearson. (n.d.). Two stereoisomers are obtained from the reaction of cyclopentene oxide and dimethylamine. Available at: [Link]

-

Panda, J., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molecular Diversity Preservation International (MDPI). Available at: [Link]

-

Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Pharmacological Activity, Biochemical Properties, and Clinical Applications of Synthetic and Natural Compounds. Available at: [Link]

-

Elfahmi, F. R., & Herman, H. (2020). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Molecules. Available at: [Link]

-

Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology. Available at: [Link]

-

Wang, X., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Available at: [Link]

-

MDPI. (n.d.). Special Issue: Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives. Available at: [Link]

-

Plommer, H., Reim, I., & Kerton, F. M. (2018). Supporting Information for: Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes. The Royal Society of Chemistry. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds. Available at: [Link]

-

YouTube. (2022). Prepare each compound from cyclopentanol More than one step may be needed. Available at: [Link]

-

Martins, C. R., et al. (2009). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

OpenStax. (n.d.). 24.10 Spectroscopy of Amines. Available at: [Link]

-

Westphal, F., et al. (2012). Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. Forensic Science International. Available at: [Link]

Sources

- 1. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Cyclopentanol synthesis [organic-chemistry.org]

- 5. US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS - Google Patents [patents.google.com]

- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Two stereoisomers are obtained from the reaction of cyclopentene ... | Study Prep in Pearson+ [pearson.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-(4-Methylpiperazin-1-yl)cyclopentanol AldrichCPR 915921-53-8 [sigmaaldrich.com]

- 13. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-YL)cyclopentanol: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold with Potential

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-(4-Methylpiperazin-1-YL)cyclopentanol is one such chemical entity, identified by its CAS number 915921-53-8.[1] While not a widely studied compound in its own right, its constituent moieties—a cyclopentanol ring and a methylpiperazine group—are prevalent in a multitude of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a postulated synthetic route, potential applications, and the necessary analytical and safety considerations for its use in a research and development setting.

It is important to note that this compound is often supplied for early-stage research with the explicit understanding that detailed analytical data is not always provided by the supplier.[2] Therefore, this guide also serves as a primer for the necessary validation and characterization a researcher must undertake upon its acquisition.

Core Molecular and Physicochemical Profile

A thorough understanding of a molecule's structure and properties is the foundation of its application in synthesis and drug design.

Molecular Structure

The structure of 2-(4-Methylpiperazin-1-YL)cyclopentanol combines a five-membered aliphatic ring, cyclopentanol, with a heterocyclic amine, 1-methylpiperazine. The piperazine ring is attached at the 2-position of the cyclopentanol ring via one of its nitrogen atoms. The IUPAC name for this compound is 2-(4-methylpiperazin-1-yl)cyclopentan-1-ol.[3]

Table 1: Key Identifiers and Properties

| Identifier | Value | Source(s) |

| CAS Number | 915921-53-8 | [4] |

| Molecular Formula | C₁₀H₂₀N₂O | [4] |

| Molecular Weight | 184.28 g/mol | [4] |

| Physical Form | Solid | |

| SMILES | CN1CCN(CC1)C2CCCC2O | [4] |

| InChI | 1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3 | [4] |

| InChI Key | QKAMIGVRCHNECO-UHFFFAOYSA-N | [4] |

Stereochemistry

The molecular structure contains two chiral centers: the carbon of the cyclopentanol ring bearing the hydroxyl group and the carbon bearing the piperazine substituent. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). As commercially available 2-(4-Methylpiperazin-1-YL)cyclopentanol is not typically specified as a particular stereoisomer, it is likely supplied as a mixture of diastereomers and enantiomers. For applications where stereochemistry is critical for biological activity, chiral separation or stereoselective synthesis would be a necessary subsequent step.

Postulated Synthesis: A Chemist's Blueprint

Proposed Synthetic Workflow

Caption: Postulated synthesis of 2-(4-Methylpiperazin-1-YL)cyclopentanol.

Step-by-Step Methodology (Hypothetical Protocol)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentene oxide (1.0 eq) and 1-methylpiperazine (1.1 eq).

-

Solvent Addition: Add a suitable protic solvent, such as ethanol or isopropanol, to achieve a concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the desired 2-(4-Methylpiperazin-1-YL)cyclopentanol.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-(4-Methylpiperazin-1-YL)cyclopentanol lies in its potential as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The piperazine moiety is a common feature in many approved drugs, often acting as a linker or conferring desirable pharmacokinetic properties.

A Gateway to Novel Chemical Space

The structure of 2-(4-Methylpiperazin-1-YL)cyclopentanol offers two primary points for chemical modification: the hydroxyl group of the cyclopentanol and the secondary amine of the piperazine ring (after demethylation, if desired) or derivatization of the existing methyl group.

Caption: Derivatization potential of 2-(4-Methylpiperazin-1-YL)cyclopentanol.

The cyclopentyl moiety can provide a rigid, three-dimensional framework that can be advantageous for binding to protein targets. A patent for the synthesis of Ipatasertib, an AKT inhibitor, describes intermediates containing a cyclopentyl[d]pyrimidin-4-yl)piperazine core, highlighting the relevance of this combination in modern drug design.[5]

Analytical Characterization: A Self-Validating Approach

Given the likelihood of receiving this compound without a detailed certificate of analysis, a researcher must be prepared to perform their own characterization to confirm its identity and purity.

Essential Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic signals for the methyl group on the piperazine, the protons on the piperazine and cyclopentyl rings, and the hydroxyl proton.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 185.29.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl group (a broad peak around 3300 cm⁻¹) and C-N bonds.

-

Purity Assessment: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or evaporative light scattering detector) should be employed to determine the purity of the compound.

Safety and Handling

While a specific safety data sheet (SDS) for 2-(4-Methylpiperazin-1-YL)cyclopentanol is not always available, general precautions for handling piperazine derivatives and aliphatic alcohols should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(4-Methylpiperazin-1-YL)cyclopentanol represents a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. Its combination of a rigid cyclopentanol scaffold and a versatile piperazine moiety offers numerous possibilities for the synthesis of novel compounds. While its use requires a proactive approach to analytical characterization, the potential for creating new chemical entities with desirable pharmacological properties makes it a compelling starting material for innovative research programs.

References

- BOCSCI. (n.d.). BOCSCI.

- Sigma-Aldrich. (n.d.). 2-(4-Methylpiperazin-1-YL)cyclopentanol AldrichCPR 915921-53-8.

- Sigma-Aldrich. (n.d.). 2-(4-Methylpiperazin-1-yl)cyclopentanol AldrichCPR 915921-53-8.

- Sigma-Aldrich. (n.d.). Cyclopentanoll,cyclopentanol,cyclopentanel,cyclopentane.

- AccelaChem. (n.d.). 876715-37-6,3-(1H-1,2,4-triazol-5-yl)benzoic acid.

- Sigma-Aldrich. (n.d.). 2-(4-Methylpiperazin-1-yl)cyclopentanol AldrichCPR 915921-53-8.

- Sigma-Aldrich. (n.d.). 2-(4-Methylpiperazin-1-yl)cyclopentanol AldrichCPR | 915921-53-8.

- Sigma-Aldrich. (n.d.). 2-(4-Methylpiperazin-1-YL)cyclopentanol AldrichCPR 915921-53-8.

- Google Patents. (n.d.). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.

- Patocka, J., et al. (2013). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Military Medical Science Letters, 82(4), 164-173.

- BenchChem. (n.d.). Cross-Validation of Analytical Methods for 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane: A Comparative Guide.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride | 25952-53-8.

- Googleapis.com. (2014). WO 2014/188453 A2.

- Googleapis.com. (1979).

- ДВ-Эксперт. (n.d.). ard 70 - Лабораторное оборудование.

- Sigma-Aldrich. (n.d.). 2-(4-Methylpiperazin-1-yl)cyclopentanol AldrichCPR | 915921-53-8.

- PubMed. (n.d.). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly).

- ResearchGate. (2025). Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH)

- PubMed. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade.

- ResearchGate. (2025). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.

- Google Patents. (n.d.). CN102875334A - Synthetic method for preparing cyclopentanol and cyclopentanone by furfural.

- BOC Sciences. (n.d.). CAS 915921-53-8 2-(4-Methylpiperazin-1-yl)cyclopentanol.

- NIST. (n.d.). Cyclopentanol, 2,4,4-trimethyl-.

- PubMed Central - NIH. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates.

- PubMed. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable.

- The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Educ

Sources

- 1. 876715-37-6,3-(1H-1,2,4-triazol-5-yl)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-(4-Methylpiperazin-1-yl)cyclopentanol AldrichCPR 915921-53-8 [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Cyclopentanoll,cyclopentanol,cyclopentanel,cyclopentane | Sigma-Aldrich [sigmaaldrich.com]

- 5. US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS - Google Patents [patents.google.com]

A Predictive Spectroscopic Guide to 2-(4-Methylpiperazin-1-YL)cyclopentanol for Advanced Drug Development

Introduction: The Structural Significance of 2-(4-Methylpiperazin-1-YL)cyclopentanol

In the landscape of modern drug discovery, molecules incorporating both alicyclic and heterocyclic moieties are of paramount importance. The compound 2-(4-Methylpiperazin-1-YL)cyclopentanol represents a key structural motif, combining the rigid, three-dimensional scaffold of a cyclopentanol ring with the versatile N-methylpiperazine group, a common pharmacophore in numerous therapeutic agents. The precise stereochemistry and electronic environment of this compound can significantly influence its biological activity, making unambiguous structural characterization a critical step in any research and development pipeline.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-(4-Methylpiperazin-1-YL)cyclopentanol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from its constituent fragments—cyclopentanol and N-methylpiperazine—to provide a robust predictive framework. This approach not only offers a detailed characterization of the target molecule but also serves as a practical tutorial for researchers on the principles of spectroscopic prediction and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the connectivity and chemical environment of each atom. For 2-(4-Methylpiperazin-1-YL)cyclopentanol, both ¹H and ¹³C NMR will offer a wealth of information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the number of non-equivalent protons and the potential for diastereomers depending on the relative stereochemistry of the hydroxyl and piperazinyl substituents. The following predictions are based on a generic diastereomer and may vary slightly in a real-world sample.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Expert Insights |

| -OH | ~1.5-3.5 | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a broad signal that may exchange with D₂O. |

| CH-OH | ~3.8-4.2 | Multiplet | 1H | This proton is deshielded by the adjacent electronegative oxygen atom. Its multiplicity will be complex due to coupling with the neighboring CH proton and the CH₂ group of the cyclopentane ring. |

| CH-N | ~2.8-3.2 | Multiplet | 1H | This proton is deshielded by the adjacent nitrogen atom. Similar to the CH-OH proton, its multiplicity will be complex due to coupling with adjacent protons on the cyclopentane ring. |

| Piperazine -CH₂- (adjacent to N-CH₃) | ~2.4-2.7 | Multiplet | 4H | These protons are in a complex environment and are expected to show overlapping multiplets. |

| Piperazine -CH₂- (adjacent to cyclopentane) | ~2.6-2.9 | Multiplet | 4H | These protons are also in a complex environment and will likely overlap with the other piperazine signals. |

| -CH₃ | ~2.2-2.4 | Singlet | 3H | The methyl group attached to the nitrogen is expected to be a sharp singlet. |

| Cyclopentane -CH₂- | ~1.4-1.9 | Multiplets | 6H | The methylene protons of the cyclopentane ring will appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Expert Insights |

| C-OH | ~70-78 | The carbon atom bearing the hydroxyl group is significantly deshielded by the electronegative oxygen. |

| C-N | ~60-68 | The carbon atom attached to the piperazine nitrogen is also deshielded, though typically to a lesser extent than the C-OH carbon. |

| Piperazine -CH₂- | ~50-58 | The four methylene carbons of the piperazine ring are expected to be in this region. Due to the substitution, they may not all be equivalent. |

| -CH₃ | ~45-50 | The methyl carbon attached to the nitrogen is a characteristic signal in this region. |

| Cyclopentane -CH₂- | ~20-35 | The remaining three methylene carbons of the cyclopentane ring will appear in the aliphatic region. Their exact shifts will depend on their proximity to the substituents. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation : Dissolve 5-10 mg of 2-(4-Methylpiperazin-1-YL)cyclopentanol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ = 0.00 ppm.[1][3]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[3]

-

¹H NMR Acquisition Parameters :

-

¹³C NMR Acquisition Parameters :

-

Data Processing : The acquired Free Induction Decay (FID) should be processed with a Fourier transform. The resulting spectrum should be phased and baseline corrected. For ¹H NMR, the signals should be integrated.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for small, volatile molecules and is expected to produce a rich fragmentation spectrum for 2-(4-Methylpiperazin-1-YL)cyclopentanol.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺) : The molecular weight of C₁₀H₂₀N₂O is 184.28 g/mol . A peak at m/z = 184 is expected, though it may be of low intensity due to the facile fragmentation of alcohols and amines under EI conditions. [4][5]* Key Fragmentation Pathways :

-

α-Cleavage : This is a dominant fragmentation pathway for both alcohols and amines. [5]Cleavage of the C-C bond adjacent to the nitrogen in the piperazine ring or the C-C bond adjacent to the hydroxyl group on the cyclopentane ring is highly probable.

-

Loss of a C₄H₇O radical from the cyclopentanol ring would lead to a fragment at m/z = 99 , corresponding to the [M - C₄H₇O]⁺ ion of the N-methylpiperazine moiety.

-

Loss of a C₅H₁₁N₂ radical from the piperazine moiety would result in a fragment at m/z = 85 , corresponding to the [M - C₅H₁₁N₂]⁺ ion of the cyclopentanol ring.

-

-

Loss of Water (M-18) : Dehydration is a common fragmentation for alcohols, which would result in a peak at m/z = 166 . [4][5] * Piperazine Ring Fragmentation : The piperazine ring itself can undergo characteristic fragmentation. A common fragment for N-methylpiperazine is observed at m/z = 57 , arising from the cleavage of the ring. [4]Another characteristic peak for N-methylpiperazine is at m/z = 85 , corresponding to the loss of a methyl group. [6]

m/z Putative Fragment Identity Fragmentation Pathway 184 [C₁₀H₂₀N₂O]⁺ Molecular Ion 166 [C₁₀H₁₈N₂]⁺ Loss of H₂O 99 [C₅H₁₁N₂]⁺ α-cleavage at the cyclopentanol ring 85 [C₅H₉O]⁺ or [C₄H₉N₂]⁺ α-cleavage at the piperazine ring or loss of CH₃ from the piperazine moiety | 57 | [C₃H₇N]⁺ | Piperazine ring fragmentation |

-

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for EI-MS, often coupled with Gas Chromatography (GC) for sample introduction, is as follows.

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation : Utilize a GC-MS system.

-

GC conditions : A suitable capillary column (e.g., DB-5ms) should be used. A temperature program would be employed to ensure the elution of the compound.

-

MS conditions :

-

-

Data Acquisition : The mass spectrometer will scan a range of m/z values (e.g., 40-400 amu) as the compound elutes from the GC column.

-

Data Analysis : The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 2-(4-Methylpiperazin-1-YL)cyclopentanol. By synergistically applying NMR, IR, and MS techniques, researchers can gain a detailed and confident understanding of the molecule's atomic connectivity, functional group composition, and molecular weight. The predictive nature of this guide, grounded in the well-established spectroscopic properties of its constituent moieties, serves as a powerful tool for scientists in the field of drug development, enabling them to verify the identity and purity of their synthesized compounds with a high degree of certainty. The provided experimental protocols further ensure that high-quality, reproducible data can be obtained, forming a solid foundation for subsequent stages of research.

References

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Michigan State University. (n.d.). Sample Preparation. Retrieved from [Link]

-

Edubirdie. (n.d.). Infrared Spectroscopy Sample Preparation. Retrieved from [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

ResearchGate. (n.d.). RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the.... Retrieved from [Link]

-

Wanhongrun Blog. (2026, January 12). What is the mass spectrum of methyl piperazine?. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanol. Retrieved from [Link]

-

kcvs.ca. (n.d.). Cyclopentanol. Retrieved from [Link]

-

Wikipedia. (2024). Electron ionization. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopentanol - Optional[Near IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopentanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpiperazine. Retrieved from [Link]

-

ChemRxiv. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentanol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The Fragmentation Mechanism of Cyclobutanol. Retrieved from [Link]

-

Wikipedia. (2024). N-Methylpiperazine. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). Cyclopentanol. Retrieved from [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. What is the mass spectrum of methyl piperazine? - Blog - Wanhongrun [zbwhr.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Therapeutic Potential of N-Substituted Piperazinyl Alcohols: A Technical Guide for Drug Discovery Professionals

Foreword: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique physicochemical properties, including a large polar surface area, relative structural rigidity, and the presence of hydrogen bond donors and acceptors, contribute to favorable pharmacokinetic profiles, such as enhanced water solubility and oral bioavailability.[3][4][5] This inherent versatility has made piperazine and its derivatives a cornerstone in the development of a vast array of therapeutic agents targeting a wide spectrum of diseases.[1][6] This technical guide delves into a specific, yet highly promising, subclass: N-substituted piperazinyl alcohols . We will explore their diverse biological activities, elucidate the underlying structure-activity relationships, and provide detailed experimental frameworks for their evaluation, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The Architectural Blueprint: Synthesis of N-Substituted Piperazinyl Alcohols

The synthetic accessibility of N-substituted piperazinyl alcohols is a key driver of their exploration in drug discovery. A variety of synthetic routes have been established, allowing for the facile introduction of diverse substituents at the nitrogen atoms and the incorporation of the crucial hydroxyl functionality.

A common and effective strategy involves the nucleophilic substitution reaction between an N-aryl piperazine and an appropriate epoxide or haloalcohol. This approach offers a straightforward method to introduce the hydroxyalkyl chain.

Illustrative Synthetic Workflow:

Caption: General synthetic scheme for N-substituted piperazinyl alcohols.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of the synthesized compounds.[7][8]

Anticancer Activity: Targeting the Hallmarks of Malignancy

N-substituted piperazinyl alcohols have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[9][10] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[11]

Mechanism of Action: Inducing Programmed Cell Death

A significant body of evidence suggests that many piperazine derivatives exert their anticancer effects by inducing apoptosis.[11][12] This programmed cell death can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some piperazine compounds have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases 3/7 and 9.[11] Furthermore, activation of the extrinsic pathway via caspase-8 has also been observed.[11]

Signaling Pathway of Apoptosis Induction:

Caption: Apoptotic pathways induced by N-substituted piperazinyl alcohols.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of N-substituted piperazinyl alcohols is intricately linked to their chemical structure. Key SAR observations include:

-

Nature of the N-substituent: The aromatic or heterocyclic group attached to one of the piperazine nitrogens plays a crucial role in determining activity. Electron-withdrawing or bulky lipophilic groups on this ring can significantly influence cytotoxicity.

-

Length of the Alcohol Chain: The number of carbon atoms in the hydroxyalkyl chain (e.g., ethanol vs. propanol) can modulate activity, likely by affecting the molecule's overall lipophilicity and its ability to interact with target proteins.

-

Position of the Hydroxyl Group: The position of the hydroxyl group on the alkyl chain can impact the molecule's conformation and hydrogen-bonding capabilities, thereby influencing its biological activity.

Quantitative Evaluation of Anticancer Activity

The in vitro cytotoxic activity of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Piperazine Derivative (C505) | K562 (Leukemia) | 0.058 | [9][13] |

| Piperazine Derivative (C505) | AGS (Gastric) | 0.055 | [9] |

| Piperazine Derivative (C505) | HeLa (Cervical) | 0.155 | [9] |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [14] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [14] |

| Hydroxyethyl piperazine derivative 11a | A-427 (Small cell lung) | 0.92 | [15] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the N-substituted piperazinyl alcohol compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[3] N-substituted piperazinyl alcohols have demonstrated promising activity against a range of bacterial and fungal pathogens.[16][17][18]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of piperazine derivatives often involves the disruption of the microbial cell membrane.[5][19] The cationic nature of the protonated piperazine ring can facilitate electrostatic interactions with the negatively charged components of the bacterial cell wall, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[5]

Workflow for Antimicrobial Susceptibility Testing:

Caption: General workflow for determining the MIC of antimicrobial agents.

Structure-Activity Relationship (SAR) in Antimicrobial Agents

The antimicrobial efficacy of N-substituted piperazinyl alcohols is influenced by several structural features:

-

Lipophilicity: A balance in lipophilicity is crucial for effective antimicrobial activity. The molecule must be sufficiently lipophilic to penetrate the microbial cell membrane but also possess enough aqueous solubility.

-

N-Substituents: The nature of the substituent on the piperazine nitrogen can significantly impact the compound's antimicrobial spectrum and potency. For example, the presence of electron-withdrawing groups on an N-aryl substituent has been shown to enhance antibacterial activity.[20]

-

The Hydroxyl Group: The presence of the hydroxyl group can contribute to the molecule's polarity and its ability to form hydrogen bonds, which may be important for interactions with microbial targets.

Quantitative Evaluation of Antimicrobial Activity

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Chalcone with piperazine moiety | Candida albicans | 2.22 | [3] |

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone | Gram-positive bacteria | 0.015 | [3] |

| Piperazine-bearing 1,3,4-thiadiazole | E. coli | 8 | [21] |

| Piperazine-bearing 1,3,4-thiadiazole | S. aureus | 16 | [21] |

| Piperazine-bearing 1,3,4-thiadiazole | B. subtilis | 16 | [21] |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the N-substituted piperazinyl alcohol in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the test microorganism.

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Central Nervous System (CNS) Activity: Modulating Neurotransmission

The piperazine scaffold is a well-established pharmacophore in the development of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[23] N-substituted piperazinyl alcohols have also shown potential in modulating neurotransmitter systems.[24][25][26]

Targeting Serotonin and Dopamine Receptors

Many arylpiperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine (D2) receptors.[10][25] The interaction with these receptors is a key mechanism for their antipsychotic and antidepressant effects. The specific substitution pattern on the aryl ring and the nature of the linker to the piperazine core are critical for receptor affinity and selectivity.

In Vivo Evaluation of Antidepressant-like Activity

The forced swim test (FST) in rodents is a widely used behavioral assay to screen for potential antidepressant activity.[26][27] A reduction in the duration of immobility in this test is indicative of an antidepressant-like effect.

Forced Swim Test (FST) Workflow:

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 20. benthamdirect.com [benthamdirect.com]

- 21. mdpi.com [mdpi.com]

- 22. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 25. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs has earned it the designation of a "privileged scaffold."[2][3] This guide provides a comprehensive literature review of piperazine-containing bioactive compounds, delving into their synthesis, multifaceted therapeutic applications, and the underlying principles that govern their biological activity. We will explore the synthetic versatility of the piperazine core, its role in optimizing pharmacokinetic and pharmacodynamic properties, and its application in the development of novel therapeutics for a range of diseases, including cancer, microbial infections, and central nervous system disorders. This document is intended to serve as a technical resource, offering not only a review of the field but also actionable protocols and insights to guide future research and development efforts.

The Piperazine Moiety: Physicochemical Properties and Synthetic Versatility

The widespread utility of the piperazine ring in drug design can be attributed to its unique physicochemical properties and synthetic tractability.[3][4] As a diprotic base, piperazine's two nitrogen atoms can be independently functionalized, allowing for the creation of diverse chemical libraries.[5] This dual functionality is instrumental in modulating a compound's solubility, lipophilicity, and ability to interact with biological targets.[3][5]

Key Synthetic Methodologies

The construction of piperazine-containing molecules relies on a foundation of robust and versatile chemical reactions. Two of the most common and effective methods for the functionalization of the piperazine core are N-alkylation and reductive amination.

Direct N-alkylation is a fundamental method for introducing substituents onto the piperazine nitrogen atoms. This reaction typically involves the nucleophilic attack of a piperazine nitrogen on an alkyl halide.

Rationale for Experimental Choices:

-

Base: Anhydrous potassium carbonate (K₂CO₃) is frequently used as the base in these reactions.[6][7] Its role is to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity and facilitating the reaction with the alkyl halide. Being a solid, it is easily removed from the reaction mixture by filtration upon completion.[8][9]

-

Solvent: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly employed.[6][7] These solvents are capable of dissolving the reactants and facilitating the reaction without participating in it.

-

Mono- vs. Di-alkylation: Controlling the stoichiometry of the reactants is crucial for achieving selective mono-alkylation versus di-alkylation. Using an excess of piperazine can favor the formation of the mono-substituted product.[10] Alternatively, using a piperazine with one nitrogen protected (e.g., with a Boc group) ensures selective alkylation at the unprotected nitrogen.[11]

Experimental Protocol: Mono-N-Alkylation of Piperazine [6]

-

To a stirred solution of piperazine (2.0 equivalents) in anhydrous acetonitrile (10 mL), add anhydrous potassium carbonate (3.0 equivalents).

-

Add the desired alkyl halide (1.0 equivalent) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the N-alkylated piperazine.

Reductive amination is another powerful technique for forming C-N bonds and is particularly useful for synthesizing N-aryl and other substituted piperazines.[12][13] This one-pot reaction involves the formation of an iminium ion intermediate from a carbonyl compound and a piperazine, which is then reduced in situ to the corresponding amine.[12]

Rationale for Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used in reductive amination.[6][12] It is less reactive than other borohydrides like sodium borohydride (NaBH₄), allowing it to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[12]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typical solvents for this reaction.[6][14]

Experimental Protocol: Reductive Amination for Piperazine Synthesis [6]

-

Dissolve the piperazine derivative (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in anhydrous dichloromethane (15 mL).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction's progress by TLC.

-

Once the reaction is complete, quench it by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: General synthetic routes to functionalized piperazine derivatives.

Therapeutic Applications of Piperazine-Containing Compounds

The versatility of the piperazine scaffold has led to its incorporation into drugs targeting a wide range of diseases.[1][15][16]

Anticancer Agents

Piperazine derivatives have emerged as a significant class of anticancer agents, with many acting as kinase inhibitors.[13][17][18] The piperazine moiety often serves as a linker to connect pharmacophoric groups that bind to the ATP-binding pocket of kinases, or it can form crucial hydrogen bonds with the target protein.[3][17]

Quantitative Data: Anticancer Activity of Piperazine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Piperazine Hybrid | A549 (Lung) | 5.24 | [19] |

| Chalcone-Piperazine Hybrid | HeLa (Cervical) | 0.19 | [19] |

| Chalcone-Piperazine Hybrid | SGC7901 (Gastric) | 0.41 | [19] |

| Piperazine-Thiazolidinone | HepG-2 (Liver) | 0.03-0.06 | [20] |

| Piperazine-linked Imidazo[1,2-a]pyridine | HeLa (Cervical) | 3.5 | [1] |

| Piperazine-linked Imidazo[1,2-a]pyridine | HepG2 (Liver) | 9.8 | [1] |

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay) [15][21]

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[21][22] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[15][21] The amount of formazan produced is directly proportional to the number of viable cells.[21]

Rationale for Experimental Choices:

-

Cell Line Selection: The choice of cancer cell lines is critical and should be based on the specific research question.[6][23] Factors to consider include the tissue of origin, the expression level of the target protein (if known), and the genetic background of the cells.[2][4][6][23][24] A panel of cell lines from different cancer types is often used for initial screening.[6][23]

-

Controls:

-

Negative Control: Untreated cells serve as a negative control to establish the baseline for 100% cell viability.[25][26]

-

Positive Control: A known anticancer drug (e.g., doxorubicin, cisplatin) is used as a positive control to validate the assay's ability to detect cytotoxicity.[25][27]

-

Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) are included to ensure that the solvent itself does not affect cell viability.[26]

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine-containing compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A typical workflow for the in vitro screening of potential anticancer compounds.

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[7][16][28] Piperazine derivatives have shown significant promise as antibacterial and antifungal agents.[7][16][28][29] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the piperazine and any attached aromatic rings are crucial for antimicrobial potency.[7][20][29]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [1][28]

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][28][30]

Rationale for Experimental Choices:

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[7][16][31] Reference strains from recognized culture collections (e.g., ATCC) ensure reproducibility.[1]

-

Controls:

-

Positive Control: A known antibiotic (e.g., ciprofloxacin, gentamicin) is used as a positive control.[7]

-

Negative Control: Wells containing only the growth medium and wells with medium and the test compound (without bacteria) serve as negative controls to check for sterility and compound precipitation.

-

Growth Control: Wells containing only the growth medium and the bacterial inoculum confirm that the bacteria can grow under the assay conditions.

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Agents

Piperazine-containing compounds have also demonstrated significant antiviral activity against a range of viruses, including influenza and Chikungunya virus.[32][33][34][35] Their mechanisms of action can vary, from inhibiting viral entry to disrupting viral replication processes.[32][33]

Experimental Protocol: Plaque Reduction Assay [5][32][36]

The plaque reduction assay is a standard method to evaluate the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[32][36]

Rationale for Experimental Choices:

-

Cell and Virus Selection: A susceptible host cell line and a specific virus strain are required. The choice depends on the therapeutic target of interest.

-

Controls:

-

Virus Control: Wells with cells and virus but no compound are used to determine the maximum number of plaques.

-

Cell Control: Wells with cells but no virus or compound ensure cell viability throughout the experiment.

-

Positive Control: A known antiviral drug is used as a positive control.[35]

-

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus in the presence of serial dilutions of the piperazine compound.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Antipsychotic Agents

Many atypical antipsychotic drugs feature a piperazine moiety, which is crucial for their interaction with dopamine D2 and serotonin 5-HT2A receptors.[17][34][37][38] The antagonism of these receptors is a key mechanism for their therapeutic effects in conditions like schizophrenia.[17][34][38]

Caption: A simplified diagram of the signaling pathway affected by piperazine-based antipsychotics.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its unique structural and physicochemical properties allow for extensive chemical modification, leading to the development of a wide array of bioactive compounds with diverse therapeutic applications. The synthetic methodologies for creating and functionalizing piperazine derivatives are well-established, providing a solid foundation for the generation of novel chemical entities.

Future research in this area will likely focus on several key aspects. The development of more selective and potent piperazine-based inhibitors for specific biological targets, such as kinases and proteases, remains a high priority in oncology and other fields. In the realm of infectious diseases, the challenge of antimicrobial resistance will drive the design of novel piperazine derivatives that can overcome existing resistance mechanisms. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular interactions of piperazine-containing drugs with their targets will enable more rational and efficient drug design. The continued exploration of the vast chemical space accessible through the piperazine scaffold holds great promise for the discovery of the next generation of innovative therapeutics.

References

-

The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. (2016). RSC Publishing. [Link]

- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica, 4(6), 2470-2488.

-

MTT assay. (2023, December 26). In Wikipedia. [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2018). Anti-cancer agents in medicinal chemistry, 18(8), 1072–1083. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2022). International Journal of Molecular Sciences, 23(23), 14897. [Link]

- Synthesis and Antimicrobial Activity of Piperazine Derivatives. (2013). American Journal of PharmTech Research, 3(4).

-

Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (2020). Frontiers in Chemistry, 8, 589. [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2019). Molecules, 24(15), 2748. [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). Molecules, 28(14), 5539. [Link]

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2019). WOAH.

- Cell Viability Assays. (2013). In Assay Guidance Manual.

-

Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

-

DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Advances, 9(64), 37237–37265. [Link]

-

Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. (2012). Journal of Biological Chemistry, 287(41), 34279–34289. [Link]

-

Selection of optimal cell lines for high-content phenotypic screening. (2023). eLife, 12, e82 оптимальный. [Link]

-

Three Steps for Setting up a Drug Screening Assay. (2022, February 19). Bitesize Bio. [Link]

-

Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (2009). Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

-

Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved from [Link]

-

Modifications in the piperazine ring of nucleozin affect anti-influenza activity. (2023). PLoS ONE, 18(6), e0287236. [Link]

-

Reductive amination of piperazine. (2024, October 24). Reddit. Retrieved from [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini-Reviews in Medicinal Chemistry, 21(3), 362–379. [Link]

-

Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience. Retrieved January 18, 2026, from [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry, 42(6), 1736–1775. [Link]

-

Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes. (2017). Pharmacological Reports, 69(5), 929–942. [Link]

-

Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. (2017). Antiviral Research, 146, 146–154. [Link]

-

How to Design Positive and Negative Controls for IHC, WB & ELISA. (2021, December 14). Boster Bio. [Link]

-

In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert. (2020). PeerJ, 8, e8722. [Link]

-

Modifications in the piperazine ring of nucleozin affects anti-influenza activity. (2022, October 20). bioRxiv. [Link]

- In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2014). in vivo, 28(6), 1059–1068.

-

In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (2021). Antioxidants, 10(11), 1827. [Link]

-

Mechanism of Action of Antipsychotic Agents. (2015, September 21). Psychopharmacology Institute. [Link]

-

Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). Molecules, 28(9), 3894. [Link]

-

Antipsychotics Pathway (Metabolic Side Effects), Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 18, 2026, from [Link]

- Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. (2006).

-

Positive and Negative Controls. (2021, December 14). Rockland Immunochemicals, Inc. [Link]

-

Antimicrobial Susceptibility. (2023, October 14). Medscape. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Journal of Clinical Medicine, 10(19), 4455. [Link]

- Antimicrobial Susceptibility Testing. (2023, July 31). In StatPearls.

- Thermodynamics and Kinetics of Aqueous Piperazine with Potassium Carbonate for Carbon Dioxide Absorption. (2006).

-

Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). Green Chemistry, 8(12), 1052–1056. [Link]

Sources

- 1. woah.org [woah.org]

- 2. Selection of optimal cell lines for high-content phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bitesizebio.com [bitesizebio.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. researchgate.net [researchgate.net]

- 10. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 19. A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. MTT assay - Wikipedia [en.wikipedia.org]

- 23. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. blog.crownbio.com [blog.crownbio.com]

- 25. In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]

- 28. mdpi.com [mdpi.com]

- 29. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold [mdpi.com]

- 30. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 31. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]